Poly(isophorone diisocyanate)

Description

Contextualization within Advanced Polymer Chemistry and Materials Science

Polyurethanes (PUs) represent a critical class of polymers, distinguished by their exceptional versatility in chemical composition and physical properties. nih.gov This adaptability allows for the creation of a wide array of materials, including flexible and rigid foams, elastomers, adhesives, and high-performance coatings. mdpi.com The fundamental synthesis of polyurethanes involves a polyaddition reaction between a diisocyanate and a compound with multiple hydroxyl groups, such as a polyol. mdpi.com The properties of the resulting polyurethane can be precisely tailored by varying the chemical structures of these precursors. nih.gov

Within the vast field of polyurethane chemistry, a significant distinction is made between aromatic and aliphatic diisocyanates. While aromatic diisocyanates like 4,4′-methylene diphenyl diisocyanate (MDI) and tolylene-2,4-diisocyanate (TDI) are widely used, aliphatic diisocyanates are crucial for applications demanding high stability against degradation from ultraviolet (UV) light and weathering. mdpi.comwikipedia.org Isophorone (B1672270) diisocyanate (IPDI), a cycloaliphatic diisocyanate, is a key monomer in this category. wikipedia.orgias.ac.in Polymers derived from IPDI are integral to the development of advanced materials that require not only durability and resistance to environmental factors but also specific mechanical and thermal properties. atamanchemicals.com The research into poly(isophorone diisocyanate) is therefore situated at the forefront of materials science, driving innovations in sectors that depend on light-stable, weather-resistant, and mechanically robust polymeric materials. atamanchemicals.com

Research Significance of Isophorone Diisocyanate as a Key Polymeric Precursor

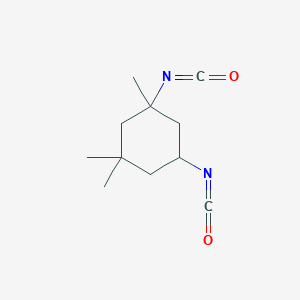

Isophorone diisocyanate (IPDI) is a highly significant precursor in polymer synthesis due to its unique molecular structure. wikipedia.org As an asymmetrical aliphatic diisocyanate, it possesses two isocyanate (-NCO) groups with different reactivities. mdpi.comtandfonline.com This differential reactivity is a considerable advantage in controlling polymerization reactions, allowing for selective and sequential reactions. mdpi.comatamanchemicals.com The primary isocyanate group is more reactive than the secondary one, which enables the synthesis of well-defined prepolymers with a low content of residual monomer. mdpi.comwikipedia.org This controlled reactivity is essential for producing polymers with consistent and predictable properties.

The cycloaliphatic ring structure of IPDI is another key feature, imparting rigidity and enhancing the thermal and mechanical properties of the resulting polyurethanes. nih.gov For instance, incorporating IPDI into polyurethane foams has been shown to increase their glass transition temperature (Tg) due to the stiffness of its ring moiety. nih.gov This structural contribution makes IPDI a preferred component for creating high-performance materials, such as tough, glossy, and flexible coatings, and durable elastomers. researchgate.net

Furthermore, the structure of IPDI influences the formation of hydrogen bonds within the polyurethane matrix, which plays a crucial role in determining the material's mechanical and self-healing properties. mdpi.comacs.org Research has demonstrated that polyurethanes based on IPDI can exhibit excellent self-healing performance, recovering a high percentage of their original tensile strength after damage. mdpi.comacs.org The ability to systematically modify the polymer architecture by using IPDI as a precursor allows researchers to design materials with tailored characteristics, from water-dispersible polyurethanes for greener applications to advanced shape-memory polymers and self-healing elastomers. nih.govacs.orgbohrium.com

Detailed Research Findings

Research into polyurethanes synthesized with isophorone diisocyanate (IPDI) has yielded a wealth of data on their mechanical and thermal properties. The structure of the diisocyanate is a critical factor that influences the final characteristics of the polymer.

Mechanical and Thermal Properties of IPDI-Based Polyurethanes

The incorporation of IPDI affects properties such as tensile strength, modulus, and glass transition temperature (Tg). For example, a study comparing various diisocyanates found that an IPDI-based polyurethane (PU-I) demonstrated notable self-healing capabilities. mdpi.com Another study on shape-memory polymer foams showed a direct correlation between the IPDI content and the glass transition temperature. nih.gov

Table 1: Comparative Properties of Polyurethanes from Different Diisocyanates

{

"table": {

"columns": [

{

"name": "Polyurethane System"

},

{

"name": "Tensile Strength (MPa)"

},

{

"name": "Glass Transition Temp. (Tg) from DSC (°C)"

},

{

"name": "Key Finding"

}

],

"rows": [

{

"cells": [

{

"value": "PU-I (IPDI-based)"

},

{

"value": "Data not specified in snippet"

},

{

"value": "-55.9"

},

{

"value": "Good self-healing performance, recovering 88.7% of original tensile strength after 24h at 80°C. mdpi.com"

}

]

},

{

"cells": [

{

"value": "PU-M (MDI-based)"

},

{

"value": "23.4"

},

{

"value": "-61.9"

},

{

"value": "Highest hydrogen bonding index and most distinct phase separation. mdpi.com"

}

]

},

{

"cells": [

{

"value": "PU-H (HDI-based)"

},

{

"value": "Data not specified in snippet"

},

{

"value": "-69.4"

},

{

"value": "Lowest Tg and best crystallinity. mdpi.com"

}

]

},

{

"cells": [

{

"value": "SMP Foam (0% IPDI)"

},

{

"value": "Data not specified in snippet"

},

{

"value": "62"

},

{

"value": "Control sample in shape-memory foam study. "

}

]

},

{

"cells": [

{

"value": "SMP Foam (20% IPDI)"

},

{

"value": "Data not specified in snippet"

},

{

"value": "71"

},

{

"value": "Significant increase in Tg with higher IPDI content. "

}

]

}

]

}

}

Reaction Kinetics

The reaction kinetics of IPDI with polyols are also a subject of detailed study. Due to the electron-donating effect of its aliphatic structure, IPDI generally exhibits a slower reaction rate compared to aromatic diisocyanates like MDI and TDI. mdpi.com The reaction rate order has been established as TDI > MDI > HDI > HMDI > IPDI. mdpi.com However, this slower rate, combined with the differential reactivity of its two -NCO groups, can be advantageous for process control. mdpi.comtandfonline.com Kinetic studies using in-situ FT-IR have found that the polymerization of IPDI with poly(propylene oxide) follows a second-order reaction model. tandfonline.com Interestingly, while a difference in reaction rate between the two isocyanate groups is observable at lower temperatures (5-10°C), this distinction diminishes as the temperature increases to 15-25°C. tandfonline.com

Table 2: List of Mentioned Compounds

{

"table": {

"columns": [

{

"name": "Compound Name"

},

{

"name": "Abbreviation / Type"

}

],

"rows": [

{

"cells": [

{

"value": "Poly(isophorone diisocyanate)"

},

{

"value": "Polymer"

}

]

},

{

"cells": [

{

"value": "Isophorone diisocyanate"

},

{

"value": "IPDI / Monomer"

}

]

},

{

"cells": [

{

"value": "4,4′-methylene diphenyl diisocyanate"

},

{

"value": "MDI / Monomer"

}

]

},

{

"cells": [

{

"value": "Tolylene-2,4-diisocyanate"

},

{

"value": "TDI / Monomer"

}

]

},

{

"cells": [

{

"value": "Hexamethylene diisocyanate"

},

{

"value": "HDI / Monomer"

}

]

},

{

"cells": [

{

"value": "Dicyclohexylmethane-4,4′-diisocyanate"

},

{

"value": "HMDI / Monomer"

}

]

},

{

"cells": [

{

"value": "Poly(propylene oxide)"

},

{

"value": "Polyol"

}

]

}

]

}

}

Structure

3D Structure

Properties

CAS No. |

53880-05-0 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1,5-diisocyanato-1,3,3-trimethylcyclohexane |

InChI |

InChI=1S/C11H16N2O2/c1-10(2)4-9(12-7-14)5-11(3,6-10)13-8-15/h9H,4-6H2,1-3H3 |

InChI Key |

XIIHTVOIRWYVJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)N=C=O)N=C=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Processes Involving Poly Isophorone Diisocyanate

Fundamental Polyaddition Reactions in Poly(isophorone diisocyanate) Systems

The polymerization of IPDI is predominantly governed by polyaddition reactions, where the isocyanate groups react with active hydrogen-containing compounds to form various linkages without the elimination of small molecules. tripod.com The distinct reactivity of the primary and secondary isocyanate groups on the IPDI molecule allows for a high degree of selectivity in these reactions. evonik.comatamanchemicals.com

Urethane (B1682113) Linkage Formation from Isocyanate-Hydroxyl Reactions

The reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) is the cornerstone of polyurethane chemistry, resulting in the formation of a urethane linkage (-NH-CO-O-). tripod.comacs.org This exothermic reaction is fundamental to the synthesis of a vast array of polyurethane materials. tripod.com In the context of IPDI, this reaction proceeds with a notable difference in reactivity between its two isocyanate groups. The secondary isocyanate group, attached to the cyclohexane (B81311) ring, is sterically hindered and thus less reactive than the primary isocyanate group. evonik.comnih.gov This differential reactivity can be harnessed to control the polymerization process and the final polymer architecture. evonik.comnih.gov

The reaction kinetics are significantly influenced by catalysts. While the reaction can proceed without a catalyst, the use of catalysts such as dibutyltin (B87310) dilaurate (DBTDL) or tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) is common to increase the reaction rate. evonik.comacs.orgacs.org Catalysts can also enhance the selectivity of the reaction, further favoring the reaction of the more reactive primary isocyanate group. evonik.com Kinetic studies have shown that the catalyzed reaction between IPDI and alcohols often follows second-order kinetics in the initial stages.

The formation of urethane linkages contributes to the development of hard segments in the polyurethane structure, which, through hydrogen bonding, can significantly increase the rigidity and packing capacity of the polymer. acs.org

Urea (B33335) Linkage Formation from Isocyanate-Amine Reactions

When an isocyanate group reacts with a primary or secondary amine (-NH2 or -NHR), a urea linkage (-NH-CO-NH-) is formed. tripod.commdpi.com This reaction is generally much faster than the reaction with hydroxyl groups, often proceeding rapidly at room temperature. mdpi.com In systems involving IPDI, the reaction with amines is a key step in the formation of poly(urethane-urea) or polyurea polymers. psu.edu

The synthesis of polyureas using IPDI often involves a two-step process where an isocyanate-terminated prepolymer is first synthesized and then chain-extended with a diamine. scientific.netresearchgate.net The choice of the diamine chain extender can influence the properties of the final polymer. scientific.net For instance, using different diamines such as dimethyl-thiotoluene diamine, 1,6-hexamethylene diamine, or 4,4-diamino cyclohexylmethane with an IPDI-based prepolymer results in polyureas with varying thermal properties and gel times. scientific.net

The reaction of isocyanates with water also leads to the formation of urea linkages. mdpi.com This occurs through an unstable carbamic acid intermediate that decomposes to form a primary amine and carbon dioxide. The newly formed amine then rapidly reacts with another isocyanate group to form a urea linkage. mdpi.comresearchgate.net

Formation of Hybrid Urethane-Urea Segments

In many practical applications, polyurethane synthesis involves the simultaneous or sequential reaction of isocyanates with both hydroxyl and amine functional groups, leading to the formation of hybrid urethane-urea segments within the polymer chain. qucosa.degoogle.com These hybrid polymers, often referred to as poly(urethane-urea)s (PUUs), combine the properties derived from both urethane and urea linkages.

The formation of these hybrid segments can be achieved by using a combination of diols and diamines as chain extenders for an isocyanate-terminated prepolymer. google.com Alternatively, amino alcohols can be used as co-chain extenders, introducing both urethane and urea groups in a controlled manner. google.com The presence of both linkage types allows for a fine-tuning of the polymer's mechanical properties, as the strong bidentate hydrogen bonding of urea groups complements the hydrogen bonding of the urethane groups, often leading to enhanced strength and phase separation. psu.eduutwente.nl

Prepolymer Synthesis Approaches Utilizing Isophorone (B1672270) Diisocyanate

The synthesis of prepolymers is a common and crucial step in the production of many polyurethane-based materials. tripod.com This approach allows for better control over the final polymer structure and properties. mdpi.com IPDI is widely used in the preparation of prepolymers, particularly for applications like waterborne polyurethanes. mdpi.com

Synthesis of Isocyanate-Terminated Prepolymers

Isocyanate-terminated prepolymers are synthesized by reacting a diisocyanate, such as IPDI, with a polyol, typically a polyester (B1180765) or polyether polyol, using a molar excess of the diisocyanate. mdpi.comscientific.netacs.org This ensures that the resulting prepolymer chains are capped with reactive isocyanate groups at both ends. mdpi.com

The reaction is typically carried out at elevated temperatures, often in the presence of a catalyst like DBTDL, to control the reaction rate and selectivity. evonik.comscientific.net The molecular weight and the NCO content of the prepolymer can be controlled by adjusting the molar ratio of the diisocyanate to the polyol. researchgate.net A higher NCO:OH ratio results in a lower molecular weight prepolymer with a higher percentage of free NCO groups.

These NCO-terminated prepolymers are versatile intermediates that can be further reacted with chain extenders (diols or diamines) to build up the final high molecular weight polyurethane, poly(urethane-urea), or polyurea. tripod.commdpi.com This two-step process is commonly employed in the synthesis of elastomers, coatings, and adhesives. acs.org

Table 1: Examples of Isocyanate-Terminated Prepolymers based on IPDI

| Polyol Component | NCO:OH Ratio | Catalyst | Application/Research Focus | Reference |

|---|---|---|---|---|

| Poly(propylene glycol) (PPG) | Not specified | Dibutyltin dilaurate (DBTDL) | Kinetic study of urea reactions | atamanchemicals.com |

| Polyethylene (B3416737) glycol (PEG) | 2:1 | Dibutyltin dilaurate (DBTDL) | MALDI MS analysis of prepolymer structure | mdpi.com |

| Castor Oil (CO) | 0.5:1 to 2:1 | Not specified | Synthesis of bio-based prepolymers | infona.pl |

| Poly(alkylene oxide)s | Not specified | Not specified | Synthesis of reactive star-shaped prepolymers | researchgate.net |

| Poly(1,3-propanediol) | Not specified | None | Synthesis of bio-based polyurethanes | mdpi.com |

Synthesis of Hydroxyl-Terminated Prepolymers

Hydroxyl-terminated prepolymers are prepared by reacting a polyol with a diisocyanate, such as IPDI, using a molar excess of the polyol. rsc.orgnih.gov This reaction stoichiometry ensures that the resulting prepolymer chains are terminated with hydroxyl groups.

This approach is often used in the synthesis of certain types of polyurethanes, such as some elastomers and coatings. scientific.netnih.gov For example, hydroxyl-terminated hyperbranched polyurethane elastomers have been synthesized by reacting a hydroxyl-terminated prepolymer (made from IPDI and polyethylene glycol) with a hyperbranched poly(amine-ester) polyol. scientific.net Similarly, hydroxyl-terminated polybutadiene (B167195) (HTPB) has been used to create hydroxyl-terminated prepolymers with IPDI for the synthesis of polyurethane composites. nih.gov

The synthesis of OH-terminated prepolymers can also be a key step in producing materials for specific applications. For instance, in the development of adhesives for food packaging, OH-terminated prepolymers are synthesized by reacting diisocyanates like IPDI with an excess of macrodiols to create catalyst-free polyurethane systems. rsc.org

Table 2: Examples of Hydroxyl-Terminated Prepolymers based on IPDI

| Polyol Component | NCO:OH Ratio | Catalyst | Application/Research Focus | Reference |

|---|---|---|---|---|

| Polyethylene glycol (PEG) | Less than 1:1 | Dibutyltin dilaurate (DBTDL) | Synthesis of hyperbranched polyurethane elastomers | scientific.net |

| Hydroxyl-terminated polybutadiene (HTPB) | Not specified | Not specified | Synthesis of polyurethane/POSS hybrid composites | nih.gov |

| Ester-based macrodiols | 1:0.3 and 1:0.5 | None | Kinetic mapping for catalyst-free PUR | rsc.org |

Control of Prepolymer Chain Length and Functional End-Group Distribution

The control over prepolymer chain length and the nature of its terminal functional groups is a critical aspect of polyurethane synthesis, as it dictates the properties of the final material. This control is primarily achieved by manipulating the stoichiometry of the reactants, specifically the molar ratio of isocyanate groups (NCO) to hydroxyl groups (OH), alongside reaction conditions such as temperature and catalysis. mdpi.comnih.govresearchgate.net

Isophorone diisocyanate's value in this context stems from the significant difference in reactivity between its cycloaliphatic secondary NCO group and its primary NCO group. mdpi.com This allows for selective reactions, which is advantageous in preventing uncontrolled chain elongation and achieving a more defined prepolymer structure. mdpi.com By adjusting the NCO/OH ratio, the synthesis can be directed to produce either NCO-terminated or OH-terminated prepolymers.

NCO-Terminated Prepolymers : When the NCO/OH ratio is greater than 1, the polyol chains are capped with IPDI units, resulting in prepolymers with reactive isocyanate end-groups. google.comacs.org These are common intermediates for producing coatings, adhesives, and elastomers, which are subsequently cured through reaction with chain extenders or atmospheric moisture. google.comacs.org For instance, reacting IPDI with polyether polyols at NCO/OH ratios between 1.5:1 and 2.2:1 can yield NCO-terminated prepolymers with a low residual monomer content (<2.0 wt.%) and a final NCO content of 2.0 to 5.0 wt.%. google.com

Hydroxyl-Terminated Prepolymers : Conversely, using an excess of polyol (NCO/OH ratio < 1) results in prepolymers with hydroxyl terminal groups. infona.plgoogle.com These can be used in applications where they are subsequently reacted with a stoichiometric amount of diisocyanate in a final curing step. google.com

The choice of catalyst also plays a crucial role. Organometallic catalysts like dibutyltin dilaurate (DBTDL) can enhance the reactivity of IPDI, but the amount must be carefully controlled, as higher concentrations can reduce the selectivity between the two NCO groups. mdpi.com Modern research also focuses on tin-free catalysts (e.g., based on zinc or titanium) and metal-free organic catalysts to modulate reaction kinetics and selectivity, thereby influencing the final prepolymer structure. acs.org

The molecular weight of the polyol soft segment is another key parameter. Increasing the polyol molecular weight leads to a higher molecular weight prepolymer but can decrease viscosity due to the higher proportion of the flexible soft segment. researchgate.net This also impacts the curing time and the phase separation between hard and soft segments in the final polymer, which in turn affects the mechanical properties. researchgate.net

The following table summarizes the influence of the NCO/OH ratio on the characteristics of IPDI-based prepolymers.

| NCO/OH Ratio | Prepolymer Type | Key Characteristics | Reference |

|---|---|---|---|

| > 2.0 (e.g., 4.9) | NCO-Terminated | High concentration of terminal NCO groups, low viscosity; typical for laminating adhesives and coatings. | acs.org |

| 1.5:1 to 2.2:1 | NCO-Terminated | Low residual monomer content, with final NCO content of 2.0-5.0 wt.%. | google.com |

| > 1 (e.g., 1.5:1, 2:1) | NCO-Terminated | Formation of isocyanate-terminated polyurethane prepolymers for further reaction. | infona.pl |

| < 1 (e.g., 0.5:1) | OH-Terminated | Formation of hydroxyl-terminated prepolymers. | infona.pl |

Polymerization Techniques for Poly(isophorone diisocyanate) Based Materials

Several polymerization techniques are employed to synthesize polyurethane materials from IPDI-based prepolymers, each offering distinct advantages for controlling reaction parameters and final polymer morphology.

Bulk Polymerization Methodologies

Bulk polymerization is conducted in the absence of a solvent. The reactants, IPDI and a polyol, are mixed directly, often with a catalyst and heated to initiate and sustain the reaction. nih.gov This method is common for the synthesis of NCO-terminated prepolymers in what is known as a "one-shot" process. nih.gov For example, IPDI, a poly(propylene glycol) (PPG), and a bismuth-based catalyst can be combined and heated to 70-80°C under a nitrogen atmosphere to produce an NCO-terminated prepolymer. nih.gov The viscosity of the system is a critical parameter and is influenced by the NCO/OH ratio and the molecular weight of the polyol. nih.gov This solvent-free approach is economically and environmentally advantageous, minimizing volatile organic compound (VOC) emissions, and is widely used for producing materials for coatings and sealants. google.com

Solution Polymerization Protocols

In solution polymerization, the reactants are dissolved in an inert solvent to manage viscosity, facilitate heat transfer, and control reaction kinetics. This technique is particularly useful when dealing with high-viscosity prepolymers or for producing polyurethane cements and coatings that are applied in solution form. A typical protocol involves a two-stage process. utwente.nl In the first stage, a prepolymer is synthesized by reacting the polyol with an excess of IPDI in the presence of a catalyst at elevated temperatures (e.g., 80°C). utwente.nl In the second stage, a chain extender, often dissolved in a solvent like N,N-dimethylacetamide (DMAc), is added to the prepolymer solution to build the final polymer chain. utwente.nl The use of a solvent allows for precise control over the polymer's molecular weight and architecture. utwente.nl

The table below outlines a representative solution polymerization protocol.

| Stage | Reactants | Molar Ratio (Example) | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 1. Prepolymer Formation | Polytetramethylene glycol (PTMG), IPDI, Dibutyltin dilaurate (DBTDL) | PTMG:IPDI = 1:3 | None (initially) | 80°C | utwente.nl |

| 2. Chain Extension | Prepolymer from Stage 1, Chain Extender (e.g., synthesized diol) | NCO:OH = 1:1 | N,N-dimethylacetamide (DMAc) | 70°C | utwente.nl |

Dispersion Polymerization Techniques for Waterborne Polyurethanes

Dispersion polymerization is the primary method for producing aqueous polyurethane dispersions (PUDs), an environmentally friendly alternative to solvent-based systems. IPDI is a key diisocyanate for high-performance PUDs due to the light stability of aliphatic isocyanates. mdpi.comresearchgate.net The process typically involves synthesizing an NCO-terminated prepolymer that contains hydrophilic functional groups to ensure water dispersibility. This is often achieved by incorporating a diol with a carboxylic acid group, such as dimethylolpropionic acid (DMPA), into the prepolymer backbone.

The synthesis involves three main steps:

Prepolymer Formation : IPDI is reacted with a macroglycol (e.g., polyester or polyether polyol) and DMPA in a small amount of a water-miscible solvent like acetone (B3395972) or N-methyl-2-pyrrolidone (NMP).

Neutralization and Dispersion : The carboxylic acid groups on the prepolymer are neutralized with a tertiary amine (e.g., triethylamine) to form ionic centers. The neutralized prepolymer is then dispersed in water with high shear.

Chain Extension : A water-soluble chain extender, typically a diamine (e.g., ethylenediamine), is added to the aqueous dispersion. The diamine reacts with the terminal NCO groups of the prepolymer, significantly increasing the molecular weight and forming a stable, solvent-free dispersion of polyurethane-urea particles.

Interfacial Polymerization for Microencapsulated Systems

Interfacial polymerization is a technique used to form a thin polymer shell at the interface between two immiscible liquids, most notably in oil-in-water emulsions. This method is extensively used for microencapsulation, where a core material is enclosed within a polymeric wall. In the context of IPDI, it can serve as the core material to be encapsulated for applications like self-healing agents or single-component adhesives. mdpi.commdpi.com

In a typical process, a solution of IPDI (the oil phase) is emulsified in an aqueous solution (the water phase) containing a stabilizer. mdpi.com The shell is then formed at the oil-water interface via the reaction of a more reactive isocyanate (mixed in the oil phase) or the IPDI itself with active hydrogen-containing compounds (chain extenders) added to the aqueous phase, such as polyols or polyamines. mdpi.com The reaction between the isocyanate groups at the surface of the oil droplets and the chain extender in the water phase forms a solid polyurethane or polyurea wall, encapsulating the IPDI core. mdpi.com The properties and permeability of the microcapsule shell are influenced by the choice of chain extender and the reaction conditions. mdpi.com

Crosslinking Strategies in Poly(isophorone diisocyanate) Networks

To achieve the requisite mechanical strength, thermal stability, and chemical resistance for many applications, linear or branched IPDI-based prepolymers are transformed into three-dimensional thermoset networks through crosslinking. This is accomplished by reacting the terminal isocyanate groups of the prepolymers with multifunctional crosslinking agents. acs.org

Common crosslinking strategies include:

Reaction with Polyols : NCO-terminated prepolymers are cured by reacting them with low molecular weight diols, triols, or higher functionality polyols. acs.org The reaction between an NCO group and an OH group forms a stable urethane linkage. The functionality of the polyol determines the crosslink density of the network. For example, crosslinking with a triol creates a more densely crosslinked network than curing with a diol. acs.org

Reaction with Polyamines : Amines are significantly more reactive towards isocyanates than alcohols. Diamines or polyamines are used as rapid curing agents, reacting with NCO-terminated prepolymers to form highly stable urea linkages. This is common in fast-curing adhesives and spray elastomer systems.

Moisture Curing : A prevalent method for one-component (1K) systems involves using atmospheric moisture as the crosslinker. acs.org An NCO group reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas. The newly formed, highly reactive amine immediately reacts with another NCO group to form a urea linkage, thus building the polymer network. acs.org

Reaction with Isocyanurates : Pre-formed isocyanurate trimers of diisocyanates, such as the trimer of 1,6-diisocyanatohexane, can be used to crosslink hydroxyl-terminated prepolymers or hyperbranched polyurethanes, creating robust network structures. qucosa.de

The table below lists common crosslinking agents for IPDI-based systems.

Incorporation of Multifunctional Chain Extenders and Branching Agents

The introduction of multifunctional chain extenders and branching agents is a key strategy to modify the network structure of IPDI-based polyurethanes, thereby influencing their thermomechanical properties. mdpi.com Chain extenders, which are low-molecular-weight compounds with two or more reactive functional groups (typically hydroxyl or amine), react with isocyanate groups to form the hard segments of the polyurethane. mdpi.com The structure of these extenders significantly impacts the packing of these hard segments. mdpi.com For instance, bulky alicyclic diisocyanates like IPDI can lead to a looser packing of hard segments compared to linear aliphatic diisocyanates. mdpi.com

Commonly used chain extenders in IPDI-based systems include 1,4-butanediol (B3395766) (BDO) and various diamines. mdpi.comresearchgate.net The use of different diamine chain extenders, such as dimethyl-thiotoluene diamine, 1,6-hexamethylene diamine, and 4,4-diamino cyclohexylmethane, has been shown to influence the gel time and thermal properties of the resulting polyureas. researchgate.net Branching agents, which possess more than two functional groups, like trimethylolpropane (B17298) (TMP), introduce crosslinking points within the polymer matrix, leading to the formation of a network structure. researchgate.net The density of this crosslinking can be controlled by varying the amount of the branching agent, which in turn affects the mechanical properties of the elastomer. researchgate.net

| Chain Extender/Branching Agent | Diisocyanate | Resulting Polymer | Key Findings | Reference |

| Dimethyl-thiotoluene diamine, 1,6-hexamethylene diamine, 4,4-diamino cyclohexylmethane | Isophorone diisocyanate (IPDI) | Polyurea | The structure of the diamine chain extender significantly influences the gel time and thermal properties. | researchgate.net |

| 1,4-butanediol (BDO), Trimethylolpropane (TMP) | Isophorone diisocyanate (IPDI) | Polyurethane Elastomer | Crosslink density shows a linear relationship with the content of the branching agent (TMP). | researchgate.net |

| Bis(4-aminophenyl)disulfide (AFD), 4,4′-diaminodibenzyl (MDA) | Isophorone diisocyanate (IPDI) | Polyurea Elastomer | Bulky IPDI leads to looser hard segmental packing; disulfide chain extender enhances self-healing properties. | mdpi.com |

Development of In-Situ and Post-Polymerization Crosslinking Mechanisms

Crosslinking can be achieved either during the polymerization process (in-situ) or after the initial polymer chains have been formed (post-polymerization). In-situ crosslinking often involves the use of multifunctional monomers, such as isophorone diisocyanate trimer (IPDIT), which act as chemical crosslinking points during dynamic vulcanization processes. espublisher.com This method allows for the simultaneous formation and crosslinking of the polyurethane, creating a cross-linked dispersed phase within a thermoplastic matrix. espublisher.com

Post-polymerization crosslinking offers a versatile approach to creating tailored network structures. One method involves synthesizing thermoplastic polyurethanes with pendant reactive groups, such as carbon-carbon double bonds (C=C). nih.gov These functionalized thermoplastics can then be crosslinked in a separate step, for example, through a UV-catalyzed thiol-ene free-radical addition reaction with polythiol crosslinking agents. nih.gov This two-step process allows for greater control over the final properties of the material, as the crosslink density can be adjusted at the post-polymerization stage. nih.gov

Influence of Crosslinking Agent Structure on Network Formation and Topology

The chemical structure of the crosslinking agent plays a critical role in determining the final network architecture and, consequently, the material's properties. The reactivity of the functional groups on the crosslinking agent, as well as steric hindrance, can influence the homogeneity and connectivity of the polymer network. mdpi.comnih.gov

For instance, in polyurethane networks based on cyclodextrins, the type of hydroxyl groups (primary vs. secondary) available for reaction with IPDI-based prepolymers significantly affects the crosslinking process. mdpi.comnih.gov Primary hydroxyl groups generally exhibit higher reactivity towards isocyanates, leading to more compact and rapidly formed networks. mdpi.com In contrast, the predominance of less reactive secondary hydroxyl groups can result in a more controlled network formation, allowing for fine-tuning of properties like water swelling. mdpi.comnih.gov The use of a less reactive diisocyanate like IPDI, where the two isocyanate groups themselves have different reactivities, further adds to the complexity and control of the crosslinking reaction. mdpi.com

Sustainable and Green Synthesis Routes for Poly(isophorone diisocyanate) Derivatives

In response to growing environmental concerns, the focus of polyurethane synthesis is shifting towards more sustainable practices. nih.govmdpi.com This includes the use of renewable resources, the reduction or elimination of harmful solvents, and the utilization of carbon dioxide as a feedstock.

Utilization of Bio-Based Polyols and Renewable Feedstocks

A significant trend in green polyurethane synthesis is the replacement of petroleum-based polyols with bio-based alternatives. tsijournals.commdpi.com These bio-polyols can be derived from a variety of renewable sources, including vegetable oils (like castor oil, soybean oil, and palm oil), carbohydrates, and lignocellulosic biomass. tsijournals.commdpi.comtechscience.com Many vegetable oils require chemical modification to introduce the necessary hydroxyl groups for polyurethane synthesis. mdpi.com However, some, like castor oil, naturally contain hydroxyl groups and can be used directly. mdpi.comtechscience.com

The use of bio-based polyols in conjunction with IPDI has been explored to create more sustainable polyurethane materials. ethernet.edu.etnih.gov For example, polyurethane films have been successfully synthesized using IPDI and a bio-based white dextrin (B1630399) as a crosslinker. nih.gov Research has also focused on developing bio-based alternatives to isocyanates themselves, although this remains a greater challenge. mdpi.comrsc.org

| Bio-Based Feedstock | Type of Polyol/Monomer | Diisocyanate | Key Outcome | Reference |

| White Dextrin | Crosslinker | Isophorone diisocyanate (IPDI) | Production of bio-based polyurethane films with varying thermal and mechanical properties. | nih.gov |

| Vegetable Oils (general) | Polyols | Various Isocyanates | A promising route to "eco-friendly" polyurethane adhesives and foams. | mdpi.comscirp.org |

| Castor Oil | Polyol | Isophorone diisocyanate (IPDI) | Waterborne polyurethane coatings with excellent adhesion to steel surfaces. | ethernet.edu.et |

| Turpentine | Diisocyanate (p-menthane-1,8-diisocyanate) | Bio-based polyols | A potential bio-based alternative to petrochemical-based isocyanates like IPDI. | mdpi.com |

Implementation of Solvent-Free or Reduced-Solvent Polymerization Processes

Traditional polyurethane synthesis often involves the use of organic solvents, which can be hazardous and contribute to volatile organic compound (VOC) emissions. mdpi.comudl.cat Consequently, there is a strong drive towards developing solvent-free or reduced-solvent polymerization processes. researchgate.netrsc.org

Solvent-free synthesis of waterborne polyurethane dispersions based on IPDI has been successfully demonstrated. researchgate.net By carefully controlling the molecular weight of the prepolymer, a low-viscosity, easily dispersible product can be obtained. researchgate.net This approach is not only environmentally benign but can also lead to polyurethane films with improved properties, such as higher tensile strength and lower water absorption, compared to those synthesized in the presence of solvents. researchgate.net Ball milling is another eco-friendly, solvent-free method that has been used for the synthesis of crosslinked polyurethanes from biomass-derived monomers. mdpi.com

Carbon Dioxide Fixation Approaches in Polyurethane Synthesis

Utilizing carbon dioxide (CO2) as a C1 source in polymer synthesis is an attractive strategy for carbon capture and utilization, contributing to a more sustainable chemical industry. mdpi.comrsc.org In the context of polyurethanes, CO2 can be incorporated indirectly through the synthesis of cyclic carbonates. nih.govrsc.org These cyclic carbonates can then react with amines to form non-isocyanate polyurethanes (NIPUs), which avoids the use of toxic isocyanates. nih.govtaylorandfrancis.com

The catalytic fixation of CO2 onto epoxides to form cyclic carbonates is a key step in this process. rsc.orgrsc.org This approach has been used to create bio-based NIPUs and NIPU composites. rsc.orgtaylorandfrancis.com Furthermore, CO2- and biomass-derived monomers have been used to fabricate crosslinked polyurethanes through facile, solvent-free processes like ball milling. mdpi.com

Reaction Kinetics and Mechanisms of Poly Isophorone Diisocyanate Systems

Kinetic Studies of Urethane (B1682113) and Urea (B33335) Formation Reactions

The formation of urethane and urea linkages is the fundamental chemistry underpinning the creation of P-IPDI based materials. Kinetic studies of these reactions are crucial for controlling the structure and properties of the final polymer. These reactions are typically monitored using techniques like Fourier transform infrared (FTIR) spectroscopy, which tracks the disappearance of the characteristic NCO stretching band. researchgate.net

Determination of Reaction Order and Rate Constants

The polymerization reaction involving IPDI generally follows second-order kinetics. researchgate.net For instance, the reaction of IPDI with poly(propylene oxide) has been identified as a second-order reaction. researchgate.net Similarly, kinetic studies of catalyzed urethane reactions between IPDI and alcohols, as well as urea reactions with water, have shown that these reactions adhere to second-order kinetics in their initial stages. atamanchemicals.com

However, the reaction order can evolve. In some systems, after the initial phase, the reaction kinetics shift to a third-order model. This change is attributed to the autocatalytic effects of hydrogen bonding between the newly formed urethane or urea groups and the hydroxyl groups. atamanchemicals.com

The rate constants for these reactions are influenced by temperature. In the reaction of IPDI with poly(propylene oxide) at lower temperatures (5°C to 10°C), the rate constants for the initial and second stages of the reaction differ. As the temperature increases to a range of 15°C to 25°C, this difference in reactivity diminishes, and the reaction rate merges. researchgate.net

Calculation of Thermodynamic and Kinetic Activation Parameters (e.g., Activation Energy, Enthalpy, Entropy)

The activation parameters for the polymerization of IPDI systems have been determined in various studies, providing insight into the energy requirements and transition state of the reactions. These parameters are typically calculated using the Arrhenius and Eyring equations. researchgate.net

For the uncatalyzed polymerization of IPDI with poly(propylene oxide), the activation energy (Ea) has been calculated to be 73.9 kJ/mol, with an activation enthalpy (ΔH) of 71.6 kJ/mol and an activation entropy (ΔS) of -21.0 J·mol⁻¹·K⁻¹. researchgate.net In catalyzed systems, such as the reaction between IPDI and alcohols, an activation energy of 64.88 kJ/mol has been reported for urethane formation, while the urea-forming reaction with water has a higher activation energy of approximately 80 kJ/mol. atamanchemicals.com This indicates that the formation of urea is more sensitive to changes in temperature than the formation of urethane. atamanchemicals.com

The curing reaction of hydroxyl-terminated polybutadiene (B167195) (HTPB) with IPDI also exhibits two distinct stages, each with its own set of activation parameters. This two-stage kinetic behavior is attributed to the asymmetric nature of the IPDI isocyanate groups. nih.gov

Below is a table summarizing the thermodynamic and kinetic activation parameters for various IPDI reaction systems.

| Reaction System | Parameter | Stage 1 | Stage 2 | Source |

| IPDI and Poly(propylene oxide) | Activation Energy (Ea) | 73.9 kJ/mol | - | researchgate.net |

| Activation Enthalpy (ΔH) | 71.6 kJ/mol | - | researchgate.net | |

| Activation Entropy (ΔS) | -21.0 J·mol⁻¹·K⁻¹ | - | researchgate.net | |

| Catalyzed IPDI and Alcohol | Activation Energy (Ea) | 64.88 kJ/mol | - | atamanchemicals.com |

| Catalyzed IPDI and Water | Activation Energy (Ea) | ~80 kJ/mol | - | atamanchemicals.com |

| HTPB and IPDI | Activation Energy (Ea) | 45.80 kJ·mol⁻¹ | 54.23 kJ·mol⁻¹ | nih.gov |

| Activation Enthalpy (ΔH) | 43.01 kJ·mol⁻¹ | 51.51 kJ·mol⁻¹ | nih.gov | |

| Activation Entropy (ΔS) | -178.44 J·mol⁻¹·K⁻¹ | -158.91 J·mol⁻¹·K⁻¹ | nih.gov |

Comparative Kinetic Analysis of Isophorone (B1672270) Diisocyanate Reactive Sites

The distinct reactivity of the two isocyanate groups in IPDI is a key feature that is exploited in the synthesis of polyurethanes. This difference allows for the production of prepolymers with low viscosity, a narrow molecular weight distribution, and a low content of residual monomeric diisocyanate. evonik.compaint.org

In most cases, the secondary cycloaliphatic isocyanate group exhibits higher reactivity than the primary aliphatic isocyanate group. researchgate.netresearchgate.net This difference in reactivity has been reported to be in the range of 0.2:1 to 12:1, depending on the specific reaction conditions, including the reactants and catalysts used. paint.org In the catalytic reaction of IPDI with certain oligoesterdiols, the cycloaliphatic group can be an order of magnitude more reactive than the aliphatic group. researchgate.netscientific.net However, under certain catalytic conditions, this reactivity can be inverted. paint.org

Steric hindrance plays a significant role in the differential reactivity of the IPDI isocyanate groups. The primary isocyanatomethyl group is effectively shielded by the neighboring methyl groups and the cyclohexane (B81311) ring, which can reduce its accessibility and reactivity compared to the secondary cycloaliphatic group. paint.org The steric hindrance of the reactants also influences selectivity. For example, the reaction of IPDI with 2-butanol, which is more sterically demanding than 1-butanol, results in increased selectivity. paint.org The structure of the polyol, such as the difference between polycaprolactone (B3415563) diol and poly(butylene adipate), also affects the reaction kinetics, with the latter being more reactive. researchgate.netscientific.net

Effects of Reaction Parameters on Polymerization Mechanisms and Selectivity

Beyond the choice of catalyst, several other reaction parameters significantly influence the polymerization of IPDI. These include temperature, solvent properties, and the stoichiometry of the reactants.

Temperature Dependence of Reaction Rates and Functional Group Selectivity

Temperature has a profound effect on both the rate and selectivity of the IPDI reaction. Generally, increasing the reaction temperature leads to an increase in the reaction rate. researchgate.netresearchgate.net For example, in the reaction of IPDI with polypropylene (B1209903) glycol (PPG) using an organo-tin mixed catalyst, the rate constants increased significantly as the temperature was raised from 50°C to 70°C. researchgate.net The activation energy for this reaction was calculated to be 74.25 kJ•mol-1. researchgate.net

However, higher temperatures can have a detrimental effect on selectivity. paint.org Studies have shown that the selectivity of the IPDI reaction decreases as the temperature increases. paint.orgnih.gov This means that at higher temperatures, the reactivity difference between the primary and secondary isocyanate groups becomes less pronounced. paint.org Interestingly, the use of a catalyst like DBTL can maintain a higher degree of selectivity even at elevated temperatures compared to an uncatalyzed reaction at lower temperatures. paint.org For prepolymer synthesis, a temperature range of 40-60°C is often recommended as a compromise between reaction rate and selectivity. paint.orgnih.gov

| Temperature (°C) | Rate Constant (kg•mol-1•min-1) |

|---|---|

| 50 | 0.0161 |

| 60 | 0.0373 |

| 70 | 0.0806 |

Influence of Solvent Polarity and Hydrogen Bonding on Reaction Kinetics

The solvent in which the polymerization is carried out can influence the reaction kinetics through its polarity and its ability to form hydrogen bonds. researchgate.net Solvents can affect the reactivity of the functional groups involved in the reaction. For instance, some solvents can catalyze the reaction of aromatic isocyanates but inhibit the reaction of aliphatic isocyanates due to the formation of charge-transfer complexes. researchgate.net

Stoichiometric Ratio of Reactants and Its Impact on Reaction Progression

The stoichiometric ratio of isocyanate groups to hydroxyl groups (NCO:OH) is a critical parameter that dictates the progression of the polymerization and the structure of the final product. paint.org In prepolymer synthesis, an excess of isocyanate is typically used, with NCO:OH ratios often ranging from 1.8:1 to 2.0:1. paint.org

The stoichiometric ratio directly impacts the conversion of the diisocyanate monomer and the molecular weight of the resulting prepolymer. paint.org The relationship between the conversion of IPDI monomer and the ratio of the rate constants of the two isocyanate groups can be determined for a given stoichiometry. paint.org For a 2:1 NCO/OH ratio, there is a clear correlation that allows for the calculation of the selectivity based on the free monomer content. paint.org

Investigation of Side Reactions and Competing Pathways

In the synthesis and application of polyurethane systems based on Poly(isophorone diisocyanate), the primary reaction between isocyanate groups and polyols is often accompanied by several competing side reactions. These secondary pathways can significantly influence the reaction kinetics, polymer architecture, and final material properties. Understanding and controlling these reactions is paramount for achieving desired performance characteristics. The principal side reactions include hydrolysis in the presence of moisture, trimerization of the isocyanate monomer, and the formation of allophanate (B1242929) and biuret (B89757) cross-links.

The isocyanate (-NCO) functional group is highly susceptible to reaction with water, a process known as hydrolysis. This reaction is a critical concern in Poly(isophorone diisocyanate) systems, as ambient moisture is often unavoidable. The hydrolysis proceeds through a multi-step mechanism:

Formation of Carbamic Acid: An isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate.

R-NCO + H₂O → [R-NH-COOH]

Decarboxylation: The carbamic acid spontaneously decomposes, yielding a primary amine and releasing carbon dioxide gas.

[R-NH-COOH] → R-NH₂ + CO₂ (g)

Urea Formation: The newly formed, highly reactive primary amine rapidly reacts with another available isocyanate group, forming a disubstituted urea linkage.

R-NH₂ + R'-NCO → R-NH-C(=O)-NH-R'

The evolution of carbon dioxide is a major processing challenge, particularly in coatings and adhesives, as it can lead to foaming, pinholes, and loss of surface gloss. The formation of urea linkages increases the cross-link density and hardness of the polymer but can also introduce brittleness and alter the intended stoichiometry of the system by consuming two isocyanate groups for every one water molecule.

The rate of hydrolysis is influenced by several factors, including temperature, the concentration of water, and the presence of catalysts. Tertiary amines and organometallic compounds, often used to catalyze the primary urethane reaction, can also significantly accelerate the isocyanate-water reaction.

| Condition | Relative Humidity (RH) | Catalyst Presence | Time to 50% -NCO Consumption via Hydrolysis (min) | Primary Product |

|---|---|---|---|---|

| 1 | 30% | None | >1200 | Slow Urea Formation |

| 2 | 70% | None | 350 | Moderate Urea Formation |

| 3 | 30% | Tertiary Amine (0.1 mol%) | 240 | Catalyzed Urea Formation |

| 4 | 70% | Tertiary Amine (0.1 mol%) | 45 | Rapid Urea Formation, CO₂ Foaming |

Trimerization is a reaction where three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. This reaction is particularly relevant for Isophorone Diisocyanate (IPDI) and is often intentionally promoted to produce IPDI-isocyanurate trimers, which are a common form of Poly(isophorone diisocyanate). These trimers are valued for their low viscosity, high functionality, and the exceptional thermal and chemical resistance they impart to the final polymer network.

The reaction mechanism is typically base-catalyzed, with catalysts such as tertiary amines, phosphines, and metal carboxylates (e.g., potassium acetate) being effective. The reaction proceeds as follows:

3 R-NCO --(Catalyst)--> (R-NCO)₃ (Isocyanurate ring)

A key consideration with IPDI is the differential reactivity of its two isocyanate groups: one is attached to a primary carbon, and the other to a secondary carbon. The primary -NCO group is significantly more reactive. This asymmetry influences the trimerization process and the structure of the resulting oligomers.

The competition between the desired urethane formation (reaction with a polyol) and trimerization is governed by temperature, catalyst selection, and catalyst concentration. High temperatures and specific trimerization catalysts favor the formation of isocyanurate rings over urethane linkages. Uncontrolled trimerization can lead to a rapid increase in viscosity and premature gelling of the system.

| Catalyst Type | Catalyst Conc. (wt%) | Urethane Yield (%) | Isocyanurate Trimer Yield (%) | Observed Effect |

|---|---|---|---|---|

| Dibutyltin (B87310) Dilaurate (DBTDL) | 0.05 | 95 | <5 | Primarily urethane formation |

| Potassium Acetate | 0.20 | 60 | 40 | Significant trimerization |

| Tris(dimethylaminomethyl)phenol | 0.20 | 45 | 55 | Trimerization is the dominant pathway |

| None | 0.00 | <10 (after 4h) | <2 (after 4h) | Very slow reaction |

Allophanate and biuret linkages are formed through the reaction of an isocyanate group with pre-existing urethane or urea groups, respectively. These are secondary reactions that typically occur at a slower rate than the primary urethane/urea formation and are favored by an excess of isocyanate and elevated temperatures, often above 100°C.

Allophanate Formation: A urethane linkage reacts with an isocyanate group. This introduces a branch point into a linear polymer chain.

R-NH-C(=O)-O-R' (Urethane) + R''-NCO → R-N(C(=O)NHR'')-C(=O)-O-R' (Allophanate)

Biuret Formation: A urea linkage (formed from hydrolysis) reacts with an isocyanate group. This also creates a branch point and increases cross-link density.

R-NH-C(=O)-NH-R' (Urea) + R''-NCO → R-N(C(=O)NHR'')-C(=O)-NH-R' (Biuret)

Both reactions are reversible at very high temperatures (>150-170°C). The formation of these linkages is a critical factor in the development of the final polymer network structure. Controlled formation can enhance the hardness, thermal stability, and solvent resistance of the material. However, excessive or uncontrolled formation can lead to increased brittleness, reduced flexibility, and processing difficulties due to a sharp rise in viscosity. Certain catalysts, such as zinc and bismuth carboxylates, are known to promote allophanate formation at lower temperatures than would otherwise be required.

| Reaction | Reactants | Relative Rate Constant (k_rel) | Significance |

|---|---|---|---|

| Urethane Formation | -NCO + -OH | 100 (Reference) | Primary chain-building reaction |

| Urea Formation | -NCO + -NH₂ | ~1000-5000 | Extremely rapid, driven by hydrolysis |

| Allophanate Formation | -NCO + Urethane | ~2-5 | Slow cross-linking at high temperature |

| Biuret Formation | -NCO + Urea | ~5-10 | Slow cross-linking, faster than allophanate |

Advanced Characterization Techniques for Poly Isophorone Diisocyanate Derived Materials

Chromatographic and Separation Techniques

While spectroscopy reveals the chemical structure, chromatographic techniques are essential for characterizing the macroscopic properties of the polymer chains, such as their size and size distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight characteristics of polymers. This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

For materials derived from Poly(isophorone diisocyanate), GPC is used to measure several critical parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of large molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values indicate a broader distribution of chain lengths.

GPC analysis can be used to monitor the progress of a polymerization reaction, where an increase in molecular weight is observed as the reaction proceeds dtic.mil. It is also a critical quality control tool to ensure batch-to-batch consistency. Furthermore, GPC can be used to detect changes in the polymer due to degradation, where a shift to lower molecular weights might be observed, or to identify the presence of low molecular weight oligomers or unreacted monomers in the final product. ias.ac.in

Table 3: GPC/SEC Data for a Representative IPDI-Based Polyurethane

| Parameter | Symbol | Typical Value | Significance |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 35,000 g/mol | Represents the average molecular weight by number of molecules. |

| Weight-Average Molecular Weight | Mw | 70,000 g/mol | Represents the average molecular weight by weight, influenced by larger chains. |

(Note: The values in Table 3 are illustrative for a typical polyurethane and can vary significantly based on synthesis conditions, reactant ratios, and monomer types.)

Gas Chromatography (GC) for Residual Monomer and Solvent Content

Gas Chromatography (GC) is a crucial analytical technique for quantifying volatile and semi-volatile organic compounds, making it indispensable for quality control in the production of Poly(isophorone diisocyanate) (IPDI) derived materials. Its primary application in this context is the determination of residual IPDI monomer and any remaining solvents from the polymerization process. The presence of unreacted monomers can significantly impact the final properties and performance of the polymer.

The analysis of residual IPDI often requires derivatization due to the high reactivity of the isocyanate groups. However, direct detection is also possible. One established method utilizes a gas chromatograph-mass spectrometer (GC-MS) with an external standard method for quantification. google.com In a typical setup, a capillary column such as an HP-5MS is used. google.com The temperature program is crucial for separating the cis and trans isomers of IPDI from the sample matrix. google.com For instance, a program might start at 150°C, hold for 2 minutes, then ramp up to 200°C and hold for 10 minutes. google.com Nitrogen is commonly used as the carrier gas, with typical flow rates between 0.8 and 1.5 mL/min. google.com

For analyzing residual diisocyanates in polymer films, a method involving ultrasonic hydrolysis and extraction followed by N-ethoxycarbonylation derivatization with ethyl chloroformate has been developed. mdpi.com This allows for the simultaneous determination of residual diisocyanates and their related diamines by GC-MS. mdpi.com The derivatization step is essential for stabilizing the reactive compounds for chromatographic analysis.

Research on the synthesis of IPDI-based prepolymers has also employed GC to monitor the reaction progress and determine monomer content. paint.org By separating and quantifying the four possible monourethanes formed from the reaction of IPDI with an alcohol like 1-butanol, GC techniques can demonstrate the selectivity of the reaction as a function of temperature and catalysis. paint.org

Table 1: Example of Gas Chromatography (GC) Conditions for IPDI Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |

| Column | HP-5MS (5% Phenyl Methyl Siloxane) |

| Column Temperature | 150°C (2 min), ramp 5°C/min to 200°C (10 min) |

| Carrier Gas | Nitrogen |

| Carrier Gas Flow Rate | 0.8–1.5 mL/min |

| Vaporizing Chamber Temp. | 260°C |

| Ion Source | Electron Ionization (EI) |

| Ionization Voltage | 70 eV |

| Injection Volume | 1 µL |

Source: Adapted from CN103353489A google.com

Thermal Analysis for Transition and Decomposition Behaviors

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of materials as a function of temperature. For IPDI-derived materials, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are paramount for understanding their thermal stability, decomposition mechanisms, and transition behaviors like the glass transition temperature.

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of polymeric materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For polyurethanes derived from IPDI, TGA curves reveal a multi-step degradation process. mdpi.com

The first stage of degradation for many polyurethanes, which typically begins above 200°C, is associated with the dissociation of the urethane (B1682113) linkage into its constituent isocyanate and alcohol. researchgate.netosti.gov The subsequent stages, occurring at higher temperatures, involve the breakdown of the soft and hard segments of the polymer. researchgate.net The thermal stability of IPDI-based polyurethanes is influenced by the other components in the polymer structure, such as the polyol and chain extender. For example, in a study of polyether-based polyurethanes, the average activation energy for thermal degradation of the IPDI-cured sample was found to be 136.9 kJ/mol. tandfonline.com Another study on polyester-based polyurethanes reported an activation energy of 188.2 kJ mol⁻¹ for the IPDI-cured variant. researchgate.net

TGA is also extensively used to characterize IPDI-containing microcapsules. mdpi.comnih.govlmaleidykla.lt The analysis can determine the core content of the microcapsules by identifying the mass loss corresponding to the volatilization or decomposition of the encapsulated IPDI. nih.govresearchgate.net For instance, TGA curves of IPDI-DETA microcapsules show a significant weight loss between approximately 150°C and 280°C, which is attributed to the release and vaporization of the encapsulated IPDI core material. researchgate.net

Table 2: Thermal Decomposition Data for IPDI-Based Polyurethanes (PUs)

| Polymer System | Decomposition Stage 1 Temp. (°C) | Decomposition Stage 2 Temp. (°C) | Key Findings |

|---|---|---|---|

| Polyether-based PU with IPDI | ~300 - 420 | > 420 | Average activation energy of degradation determined as 136.9 kJ/mol. tandfonline.com |

| Polyester-based PU with IPDI | - | - | Activation energy of degradation calculated as 188.2 kJ mol⁻¹. researchgate.net |

| Castor oil-based PU with IPDI | - | ~500 (Max. Degradation) | Showed multistep degradation profile. mdpi.com |

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For IPDI-based materials, DSC is primarily used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

The Tg of IPDI-based polyurethanes is highly dependent on the molecular structure, particularly the composition of the hard and soft segments and the degree of phase separation between them. mdpi.com The incorporation of the rigid, cyclic structure of IPDI generally increases the stiffness of the polymer chains, leading to a higher Tg compared to polyurethanes made with more flexible linear aliphatic diisocyanates. nih.gov For example, in one study, increasing the IPDI content in shape-memory polyurethane foams from 0% to 20% resulted in a significant increase in Tg, from 62°C to 71°C. nih.gov This is attributed to the increased stiffness provided by the IPDI aliphatic ring, which restricts polymer chain mobility. nih.gov

DSC analysis has shown that for segmented polyurethanes, the degree of miscibility between the hard segments (derived from IPDI and a chain extender) and the soft segments (derived from a polyol) influences the Tg. mdpi.com A higher degree of mixing between the phases can lead to a shift in the Tg of the soft segment to a higher temperature. mdpi.com DSC is also a key tool, alongside techniques like FTIR and DMA, for determining the degree of phase separation in these complex systems. mdpi.com

Table 3: Glass Transition Temperatures (Tg) of Various IPDI-Based Materials

| Material | IPDI Content / Composition | Glass Transition Temp. (Tg) |

|---|---|---|

| Shape-Memory PU Foam | 0% IPDI (Control) | 62°C |

| Shape-Memory PU Foam | 20% IPDI | 71°C |

| PU based on Polycarbonate diol, 1,4-butanediol (B3395766), and IPDI | - | 71.4°C |

| PU based on PFPE and IPDI | - | Tg of soft phase observed |

Microscopic and Morphological Characterization

Understanding the morphology of IPDI-derived materials, from the microscale surface features to the macro-level structure, is essential for correlating structure with properties. Electron microscopy and optical microscopy are standard methods for these investigations.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at high magnifications. In the study of IPDI-based materials, SEM is widely used to characterize the morphology of polymer films, coatings, and particularly microcapsules. mdpi.com

For IPDI-based polyurethane films and coatings, SEM reveals information about phase separation and surface regularity. mdpi.com Studies have shown that waterborne polyurethane dispersions made with IPDI can form films with distinct morphologies, such as spherical, coalescence-suppressed structures. nih.govacs.org The morphology is influenced by factors like hard segment content and formulation parameters. nih.gov

SEM is especially valuable for analyzing microcapsules designed to encapsulate IPDI for applications like self-healing coatings or single-component adhesives. mdpi.comnih.gov SEM images can confirm the successful formation of spherical microcapsules, assess the smoothness and integrity of the shell wall, and determine their size distribution. mdpi.comresearchgate.net By imaging broken or cross-sectioned microcapsules, SEM provides direct evidence of the core-shell structure and allows for the measurement of shell thickness. nih.govresearchgate.net For instance, SEM analysis of double-layer phenolic/polyurethane coated IPDI microcapsules revealed an inner polyurethane shell of 3–5 µm and an outer phenolic resin layer of ~1 µm. nih.gov

Optical Microscopy (OM), while offering lower magnification than SEM, is a vital and accessible technique for the macro-level assessment of IPDI-derived materials. It is particularly effective for the routine characterization of microcapsules. mdpi.comnih.govlmaleidykla.lt

OM is used to quickly verify the formation of microcapsules, observe their general shape and dispersion, and estimate their size. researchgate.net A key application is the assessment of microcapsule integrity. By applying mechanical pressure with a needle under the microscope, researchers can observe the rupture of a microcapsule and the subsequent release of its liquid IPDI core, providing direct, qualitative proof of successful encapsulation. mdpi.com This method is crucial for confirming that the core material is indeed liquid and has been effectively contained within the shell. mdpi.com Furthermore, OM can be used to monitor the formation of the microcapsule shell during interfacial polymerization, helping to determine the optimal reaction time needed to create a robust shell that can withstand processing steps like filtration. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure and Domain Spacing Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique utilized to investigate the structural properties of Poly(isophorone diisocyanate) (IPDI) derived materials. It provides critical insights into the crystalline nature of the hard segments and the nanoscale morphology arising from microphase separation between hard and soft domains. The analysis typically involves both wide-angle X-ray scattering (WAXS) to probe crystalline structures and small-angle X-ray scattering (SAXS) to determine the average inter-domain spacing.

In segmented polyurethanes based on IPDI, the hard segments, formed by the reaction of IPDI and a chain extender, can organize into ordered crystalline or semi-crystalline domains within the amorphous soft segment matrix. WAXS patterns of these materials often exhibit broad amorphous halos, characteristic of the soft segments, superimposed with sharper diffraction peaks if crystalline hard domains are present. The positions of these peaks can be used to identify the specific crystalline structure and packing of the hard segments. For instance, studies on aliphatic waterborne polyurethane-ureas (WPUU) prepared with varying ratios of 1,6-hexamethylene diisocyanate (HDI) and IPDI have shown distinct diffraction peaks indicating the presence of crystalline hard segments. The intensity and sharpness of these peaks are correlated with the degree of crystallinity, which is influenced by the diisocyanate composition and the ability of the hard segments to pack efficiently. researchgate.net

SAXS is employed to analyze the larger-scale morphology, specifically the spatial arrangement of the hard and soft domains. A scattering peak in the SAXS profile is indicative of a periodically repeating structure, from which the average inter-domain distance (d-spacing) can be calculated using Bragg's law (d = 2π/q, where q is the scattering vector at the peak maximum). This d-spacing represents the average distance between the centers of adjacent hard domains and provides a quantitative measure of the microphase-separated morphology. This morphological parameter is crucial as it directly influences the material's mechanical and thermal properties.

Interactive Data Table: Effect of Diisocyanate Composition on Crystallinity in WPUU Films

| HDI/IPDI Molar Ratio | Main Diffraction Peak (2θ) | Observations on Crystallinity |

| 5:0 | ~21.5°, ~22.5° | Highest degree of crystallinity due to the linear and symmetrical structure of HDI promoting ordered packing of hard segments. researchgate.net |

| 4:1 | ~21.5° | High crystallinity, indicating significant hard segment ordering. researchgate.net |

| 3:2 | Broad peak ~20-22° | Reduced crystallinity compared to higher HDI content samples. |

| 1:4 | Broad amorphous halo | Predominantly amorphous structure; the bulky, asymmetric cycloaliphatic ring of IPDI hinders efficient chain packing and crystallization. |

| 0:5 | Broad amorphous halo | Lowest degree of crystallinity, characteristic of the amorphous nature of IPDI-based hard segments. mdpi.com |

Rheological and Dynamic Mechanical Characterization

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response and Segmental Dynamics

Dynamic Mechanical Analysis (DMA) is an essential technique for characterizing the viscoelastic properties of IPDI-based materials. It measures the response of a material to a sinusoidal oscillatory force as a function of temperature or frequency. The key parameters obtained are the storage modulus (E'), representing the elastic response and stiffness; the loss modulus (E''), representing the viscous response and energy dissipation; and the tangent delta (tan δ = E''/E'), or damping factor.

For IPDI-derived polyurethanes, DMA curves provide valuable information about segmental dynamics and thermal transitions. The glass transition temperature (Tg) of the soft segment is typically identified by a sharp drop in the storage modulus and a corresponding peak in the tan δ curve. This transition signifies the onset of cooperative motion of the soft polymer chains. The structure of the IPDI-based hard segment significantly influences the viscoelastic properties. The rigid cycloaliphatic ring of IPDI imparts stiffness, which can elevate the material's glass transition temperature and storage modulus. wikipedia.org

Research on shape-memory polyurethane foams has demonstrated a clear correlation between IPDI content and thermal-mechanical properties. As the percentage of IPDI was increased relative to another diisocyanate (TMHDI), a systematic increase in the glass transition temperature was observed. This is attributed to the increased stiffness and rigidity conferred by the IPDI's ring structure, which restricts segmental motion. wikipedia.org The position and height of the tan δ peak provide insights into the material's damping capabilities and the degree of phase mixing between hard and soft segments. A broader tan δ peak can indicate a wider range of relaxation processes or greater heterogeneity in the polymer network.

Interactive Data Table: Influence of IPDI Content on Thermal Transitions in Polyurethane Foams

| IPDI Content (%) | Softening Temperature (E'1/2, °C) | Glass Transition Temperature (tan δmax, °C) |

| 0 | 70 | 105 |

| 5 | 75 | 115 |

| 10 | 83 | 120 |

| 15 | 88 | 125 |

| 20 | 91 | 130 |

| Data derived from a study on shape-memory foams where IPDI was progressively substituted for TMHDI. wikipedia.org |

Dynamic Light Scattering (DLS) for Particle Size and Distribution in Dispersions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the particle size distribution of submicron particles suspended in a liquid. It is particularly valuable for characterizing aqueous polyurethane dispersions (PUDs) based on Poly(isophorone diisocyanate). In DLS, a laser beam illuminates the dispersion, and the scattered light intensity fluctuations, caused by the Brownian motion of the particles, are measured. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing the time-dependent fluctuations using an autocorrelation function, the translational diffusion coefficient of the particles can be determined. The hydrodynamic radius of the particles is then calculated via the Stokes-Einstein equation.

The particle size and its distribution are critical quality parameters for IPDI-based PUDs, as they influence key properties of the dispersion and the final film, such as viscosity, stability, and film formation. The formulation of the polyurethane has a direct impact on the resulting particle size. Studies have shown that for IPDI-based PUDs, factors like the hard-to-soft segment ratio and the concentration of ionic groups (from internal emulsifiers like dimethylolpropionic acid) are crucial in controlling particle size. An increase in the IPDI content, which contributes to the hard segment, can lead to a reduction in the mean particle size of the dispersion. researchgate.net This is because a higher hard segment content allows for a greater incorporation of ionic stabilizing groups, which leads to the formation of a larger number of smaller, more stable particles during the dispersion process. sciengine.com

Interactive Data Table: Effect of IPDI Content on Particle Size in Aqueous Polyurethane Dispersions

| Sample ID | Hard-to-Soft Segment Molar Ratio | Key Diisocyanate | Partial Mean Particle Size (nm) |

| Sample 1 | 3 | Mixed Diisocyanates | 85 |

| Sample 2 | 4 | Mixed Diisocyanates | 72 |

| Sample 3 | 5 | High IPDI content | 68 |

| Sample 4 | 4 | Primarily IPDI | 64 |

| Data compiled from research indicating that higher IPDI content, which increases the hard segment and potential for ionic group incorporation, is beneficial for reducing particle size. researchgate.net |

Viscosity Measurements for Flow Behavior and Molecular Weight Progression

Viscosity measurements are fundamental for characterizing IPDI-based materials, both during synthesis and for the final product. For liquid prepolymers and dispersions, viscosity is a key indicator of flow behavior and processability. For polymer solutions, it provides a means to investigate polymer chain conformation and estimate molecular weight. The progression of a polyurethane polymerization reaction, involving the reaction of IPDI with a polyol, is accompanied by a steady increase in the molecular weight of the polymer chains, which in turn leads to a significant increase in the viscosity of the reaction mixture. malvernpanalytical.com This relationship allows for the use of in-line or off-line viscometry to monitor the reaction kinetics and determine the endpoint of the polymerization or prepolymer formation stage.

The relationship between the intrinsic viscosity [η] of a polymer in a dilute solution and its molecular weight (M) is described by the Mark-Houwink equation: [η] = K * M^a. wikipedia.orgscribd.com The Mark-Houwink parameters, K and 'a', are constants for a specific polymer-solvent-temperature system. The exponent 'a', known as the Mark-Houwink parameter, is particularly informative about the polymer's conformation in solution. For instance, a value of 'a' around 0.5 suggests a compact, spherical coil (in a theta solvent), while values between 0.5 and 0.8 are typical for flexible, random coils in a good solvent. Higher values can indicate a more rigid or extended chain structure. scribd.com By determining these parameters through calibration with known molecular weight standards, viscosity measurements can be transformed into a powerful tool for routine molecular weight characterization of IPDI-based polymers.

Interactive Data Table: Interpretation of the Mark-Houwink Parameter 'a'

| Value of 'a' | Polymer Conformation in Solution |

| ~ 0 | Compact, sphere-like structure |

| 0.5 | Random coil in a theta solvent |

| 0.5 - 0.8 | Flexible random coil in a good solvent |

| > 0.8 | Semi-flexible or rigid chain |

| ~ 2.0 | Rigid, rod-like molecule |

| The specific K and 'a' values must be determined experimentally for each Poly(isophorone diisocyanate)-based polymer/solvent/temperature system. |

Specialized Analytical Methods

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI MS) for Prepolymer Tailoring and Reaction Evolution

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI MS) is a sophisticated analytical technique that provides detailed structural information on macromolecular species. It has proven to be exceptionally valuable for the in-depth characterization of IPDI-based prepolymers and for monitoring the evolution of the polymerization reaction. chem-soc.si Unlike methods that provide average properties, MALDI MS can identify individual oligomeric species, their end-groups, and their molecular weights, offering a precise picture of the reaction mixture's composition.

In the synthesis of an NCO-terminated prepolymer from IPDI and a polyol (e.g., Polyethylene (B3416737) Glycol, PEG), MALDI MS can be used to track the consumption of the initial polyol and the formation of intermediate and final products. Researchers have successfully used this technique to quantify the relative amounts of three key species over time: the unreacted polyol (P0), the mono-functionalized polyol with one IPDI molecule attached (P1), and the desired di-functionalized prepolymer with IPDI at both ends (P2). To facilitate analysis, reactive NCO end-groups are often derivatized, for example with methanol, to form stable urethane end-groups prior to MS analysis. chem-soc.si